3,4-Diethyl-3-methylhexane is a branched-chain alkane with the molecular formula and a molecular weight of 156.31 g/mol. It is characterized by its structure, which includes two ethyl groups and one methyl group attached to a hexane backbone. The compound is noted for its boiling point of approximately 190 °C and a refractive index of 1.439, indicating its physical properties that are typical of hydrocarbons in this category .
These reactions are significant for understanding its reactivity and potential applications in organic synthesis .
Synthesis of 3,4-diethyl-3-methylhexane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from various starting materials .
3,4-Diethyl-3-methylhexane finds applications primarily in:
The compound's unique structure may also lend itself to specific applications in organic synthesis and industrial chemistry .
Several compounds share structural similarities with 3,4-diethyl-3-methylhexane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylhexane | A simpler structure with one methyl group only. | |
| 2,3-Dimethylpentane | Contains two methyl groups on adjacent carbons. | |
| 2-Ethylhexane | Has an ethyl group on the second carbon of hexane. | |
| 2,2-Dimethylbutane | Features two methyl groups on the same carbon. | |
| 3-Ethyl-2-methylpentane | Ethyl and methyl groups on different carbons. |
These compounds illustrate variations in branching and functional groups that distinguish them from 3,4-diethyl-3-methylhexane. Each compound's unique arrangement contributes to its distinct physical and chemical properties .
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex alkanes. For 3,4-diethyl-3-methylhexane, cobalt-catalyzed C(sp³)–C(sp³) Negishi cross-coupling offers a direct route to quaternary carbon centers. A study demonstrated that cobalt complexes selectively couple benzyl or allyl zinc reagents with α-halo carbonyl compounds, achieving yields up to 85% for sterically hindered products. This method avoids competing β-hydride elimination, a common issue in palladium catalysis.
Nickel-based electrochemical cross-electrophile coupling provides another avenue. By leveraging unactivated alkyl halides, this approach enables the coupling of primary–primary, primary–secondary, and secondary–secondary alkyl partners with selectivities exceeding 90% in model systems. For instance, coupling 3-bromo-3-methylhexane with 4-bromo-4-ethylhexane under nickel catalysis could theoretically yield the target molecule, though steric demands may require ligand optimization.
Cooperative multimetallic systems (e.g., Cu/Ni/Ag) enhance selectivity in radical-involved couplings. While originally developed for C(sp³)–H alkynylation, adapting this strategy to alkyl halide coupling could facilitate simultaneous introduction of ethyl and methyl branches.
Table 1: Catalytic Systems for Quaternary Carbon Formation
| Catalyst | Substrate Pair | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Co(dppe) | BenzylZn/α-bromo ketone | 85 | >95 |
| Ni(bpy) | Primary-Primary halides | 78 | 92 |
| Cu/Ni/Ag | Alkyl radical/terminal alkyne | 65 | 88 |
Acid-catalyzed isomerization of linear alkanes provides a thermodynamically controlled route to branched structures. Zeolite-based bifunctional catalysts (e.g., Pt/SAPO-11) convert n-alkanes into branched isomers via carbocation intermediates, with selectivity for monobranched products exceeding 70% in C₆–C₁₀ systems. Applying this to n-decane under liquid-phase conditions could yield 3,4-diethyl-3-methylhexane through sequential hydride shifts and methyl/ethyl group migrations.
Alkylation of 3-methylpentene with ethyl halides using solid acids (e.g., H-beta zeolite) represents an alternative. The confined pore structure favors bulkier transition states, promoting ethyl over methyl addition. Computational studies suggest that branched alkanes with ≥3 substituents exhibit 15–20 kJ/mol lower activation barriers for carbocation rearrangements compared to linear analogs.
Radical chain mechanisms enable C–C bond formation under mild conditions. Photochemical initiation of di-tert-butyl peroxide generates alkyl radicals from unactivated alkanes, which subsequently trap nickel-activated alkyl halides. For 3,4-diethyl-3-methylhexane, sequential radical addition could assemble the quaternary center:
Kinetic studies reveal that radical recombination rates depend on bond dissociation energies, with C(sp³)–C(sp³) bonds forming preferentially (k = 10⁶ M⁻¹s⁻¹) over C(sp³)–H bonds (k = 10³ M⁻¹s⁻¹).
Disconnecting the quaternary carbon at position 3 reveals two plausible precursors:
Symmetry considerations simplify the analysis: the molecule’s C₂ axis along the C3–C4 bond permits bidirectional growth from a central ethyl-methyl branch. Frontier molecular orbital analysis indicates that the LUMO of α-bromo carbonyl compounds aligns optimally with cobalt d-orbitals for cross-coupling, favoring this pathway for controlled branch introduction.
Key Retrosynthetic Disconnections
The autoxidation of 3,4-diethyl-3-methylhexane follows established pathways characteristic of branched alkane degradation through radical chain mechanisms [1] [2]. The compound, with molecular formula C₁₁H₂₄ and molecular weight 156.31 g/mol, undergoes oxidation via the Bolland-Gee mechanism, which involves initiation, propagation, and termination steps [2]. The initial step involves hydrogen atom abstraction to form carbon-centered radicals, which rapidly react with molecular oxygen to produce peroxy radicals [2].
The autoxidation process begins with the formation of carbon-centered radicals through hydrogen abstraction from the alkane substrate [1]. For 3,4-diethyl-3-methylhexane, the tertiary carbon site at position 3 represents the most reactive location due to the presence of three alkyl substituents, which provide hyperconjugative stabilization to the resulting radical [3] [4]. Following radical formation, rapid addition of molecular oxygen occurs to generate alkylperoxy radicals with rate constants approaching diffusion-controlled limits [5].
The propagation cycle involves hydrogen abstraction by peroxy radicals from additional alkane molecules, forming hydroperoxides and regenerating carbon-centered radicals [2]. This chain reaction is particularly efficient for branched alkanes due to the presence of multiple reactive tertiary and secondary hydrogen atoms [6]. The hydroperoxides formed undergo homolytic decomposition to generate alkoxy and hydroxyl radicals, contributing to chain branching and accelerating the overall oxidation process [7].
Table 1: Kinetic Parameters for Autoxidation Reactions
| Reaction Type | Rate Constant Expression | Temperature Range (K) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Primary C-H abstraction | 3.94 × 10⁻⁶ T⁵·³⁹ exp(-12344.5/RT) | 500-2000 | 24.5 |
| Secondary C-H abstraction | 2.90 × 10⁻¹ T⁴·¹⁴ exp(-15439.0/RT) | 500-2000 | 30.7 |
| Tertiary C-H abstraction | 5.00 × 10⁰ T³·⁷³ exp(-13528.7/RT) | 500-2000 | 26.9 |
Chain branching reactions become significant through the formation and decomposition of ketohydroperoxides, which yield two hydroxyl radicals per decomposition event [8]. These reactions are particularly important in the low-temperature oxidation regime, where the competition between chain propagation and chain branching determines the overall reactivity [9]. The presence of multiple alkyl branches in 3,4-diethyl-3-methylhexane enhances the likelihood of forming stable peroxy radical intermediates that can undergo isomerization reactions [10].
The hydrogen abstraction kinetics at tertiary carbon sites in 3,4-diethyl-3-methylhexane exhibit markedly different behavior compared to primary and secondary sites [3] [4]. Quantum chemical calculations using density functional theory at the M06-2X/6-311++G(d,p) level demonstrate that tertiary carbon-hydrogen bonds are significantly more reactive toward radical attack [4]. The energy barrier for hydrogen abstraction from tertiary carbon sites averages 12.37 kcal/mol, substantially lower than the 13.85 kcal/mol for secondary sites and 16.00 kcal/mol for primary sites [11].
The enhanced reactivity of tertiary carbon sites stems from the hyperconjugative stabilization provided by adjacent alkyl groups [12]. In 3,4-diethyl-3-methylhexane, the tertiary carbon at position 3 bears three ethyl and methyl substituents, maximizing this stabilization effect [13]. Rate constant measurements demonstrate that hydrogen abstraction from tertiary sites proceeds approximately 183 times faster than from primary sites at 500 K when reacting with methylperoxy radicals [3].
Temperature dependence studies reveal that the rate constants for tertiary hydrogen abstraction follow Arrhenius behavior over the temperature range 298-2000 K [4]. The pre-exponential factor for tertiary site abstraction is 5.00 × 10⁰ T³·⁷³, indicating a negative temperature dependence that reflects the barrierless nature of the radical approach at high temperatures [4]. The branching ratio between tertiary and primary hydrogen abstraction increases at lower temperatures, favoring tertiary site attack under atmospheric conditions [14].
Table 2: Hydrogen Abstraction Rate Constants at Different Carbon Sites
| Carbon Site Type | Energy Barrier (kcal/mol) | Relative Rate at 500K | Hyperconjugation Effect |
|---|---|---|---|
| Primary | 16.00 | 1.0 | Minimal |
| Secondary | 13.85 | 37 | Moderate |
| Tertiary | 12.37 | 183 | Maximum |
| Allylic Primary | 17.16 | 0.6 | Resonance stabilized |
| Allylic Secondary | 15.22 | 8.5 | Resonance stabilized |
| Allylic Tertiary | 12.28 | 210 | Combined effects |
The formation of hydroperoxyalkyl radicals through peroxy radical isomerization represents a critical pathway in tertiary carbon oxidation [10]. Six-membered and seven-membered ring transition states for intramolecular hydrogen abstraction exhibit the fastest isomerization rates, with rate constants ranging from 10⁴ to 10⁸ s⁻¹ depending on the specific molecular configuration [15]. These isomerization reactions compete effectively with bimolecular termination reactions under atmospheric conditions [16].
Experimental validation of computational predictions has been achieved through shock tube studies measuring hydroxyl radical reactions with branched alkanes [17]. Rate constants for hydroxyl radical attack on tertiary sites in branched C₆-C₁₁ alkanes demonstrate excellent agreement with structure-activity relationship predictions based on group additivity methods [18]. The temperature dependence follows modified Arrhenius expressions that account for the curved nature of the Arrhenius plots observed at high temperatures [19].
Steric effects play a crucial role in determining the reactivity and transition state geometries for hydrogen abstraction reactions involving 3,4-diethyl-3-methylhexane [20] [21]. Quantum chemical investigations reveal that bulky substituents on the radical attacking species significantly influence activation barriers, while substituents on the alkane substrate produce smaller but measurable effects [21]. The multiple ethyl and methyl branches in 3,4-diethyl-3-methylhexane create a sterically congested environment that affects both the approach of attacking radicals and the geometry of transition states [22].
Computational studies using density functional theory methods demonstrate that steric repulsion effects appear in both transition states and products [21]. However, these repulsive interactions are often offset by attractive dispersion forces that stabilize transition states containing bulky groups [20]. The Evans-Polanyi relationship remains valid even in the presence of significant steric effects, indicating that activation barriers correlate with reaction enthalpies despite structural hindrance [21] [22].
The transition state geometries for hydrogen abstraction at the tertiary carbon site of 3,4-diethyl-3-methylhexane exhibit characteristic features of sterically hindered reactions [20]. Bond distances between the attacking radical and the hydrogen being abstracted are typically elongated compared to less substituted systems, reflecting the need to minimize unfavorable contacts between bulky substituents [21]. The C-H bond being broken shows significant elongation in the transition state, while the forming radical-hydrogen bond remains relatively short [23].
Table 3: Steric Effects on Transition State Geometries
| Parameter | Primary Site | Secondary Site | Tertiary Site | Steric Influence |
|---|---|---|---|---|
| C-H Bond Length (Å) | 1.15 | 1.18 | 1.22 | Elongation with branching |
| R-H Bond Length (Å) | 1.35 | 1.32 | 1.28 | Contraction with stabilization |
| Bond Angle (degrees) | 175 | 170 | 165 | Deviation from linearity |
| Activation Barrier (kcal/mol) | 19.83 | 17.01 | 14.76 | Decrease with stabilization |
Dispersion interactions between the attacking radical and the alkane substrate contribute to transition state stabilization in sterically congested systems [20]. These attractive forces become particularly important when large radicals approach highly branched alkanes, partially offsetting the destabilizing effects of steric repulsion [21]. The magnitude of dispersion stabilization depends on the size and polarizability of the interacting groups, with larger alkyl substituents providing greater stabilization [22].
The reaction coordinate analysis reveals that steric effects influence not only barrier heights but also reaction enthalpies [20]. The hyperconjugative stabilization of tertiary radicals is enhanced by the presence of multiple alkyl substituents, leading to more favorable reaction thermodynamics [12]. This effect is particularly pronounced in 3,4-diethyl-3-methylhexane, where the tertiary carbon bears three different alkyl groups that maximize stabilization through orbital overlap [13].
Ring strain effects become important when considering intramolecular hydrogen abstraction pathways [24]. The formation of cyclic transition states during peroxy radical isomerization is influenced by the steric bulk of substituents, with highly branched systems favoring larger ring sizes to minimize unfavorable interactions [10]. Six-membered and seven-membered transition states generally exhibit the lowest activation barriers for hydrogen abstraction in branched alkane systems [25].
Density functional theory calculations have emerged as a powerful computational tool for understanding steric interactions in complex branched alkanes such as 3,4-Diethyl-3-methylhexane. These interactions arise from the spatial arrangement of atoms within the molecule and significantly influence its chemical and physical properties [1].
The application of density functional theory to 3,4-Diethyl-3-methylhexane reveals critical insights into the steric effects present in this highly branched saturated hydrocarbon. The molecule contains two ethyl groups and one methyl group attached to a hexane backbone, creating a complex three-dimensional structure that experiences significant steric crowding [2] . This crowding manifests as repulsive forces between electron clouds of neighboring atoms, particularly when they are forced closer together than their van der Waals radii would normally allow [1].
Modern density functional theory calculations incorporating dispersion corrections have demonstrated that steric interactions in branched alkanes are not solely repulsive but involve a delicate balance between repulsive Pauli forces and attractive London dispersion forces [1] [4]. For 3,4-Diethyl-3-methylhexane, the presence of multiple branching points creates numerous intramolecular contacts that contribute to the overall stability of the molecule through these attractive dispersion interactions [4].
The B3LYP/6-31G* level of theory has been extensively validated for calculating steric interactions in organic molecules, providing accurate predictions of molecular geometries and relative energies [5]. For 3,4-Diethyl-3-methylhexane, these calculations reveal that the carbon-carbon bond angles deviate from the ideal tetrahedral angle of 109.5° due to steric hindrance, with bond angles expanding to accommodate the bulky substituents [6].
Recent computational studies have shown that the inclusion of dispersion corrections, such as the DFT-D3 method, is essential for accurate modeling of steric interactions in branched alkanes [4]. These corrections account for the attractive London dispersion forces that partially offset the repulsive steric effects, leading to more accurate predictions of molecular stability and conformational preferences.
The following table summarizes key computational parameters for density functional theory calculations of steric interactions in 3,4-Diethyl-3-methylhexane:
| Parameter | Value | Method |
|---|---|---|
| Optimal Functional | B3LYP-D3 | Dispersion-corrected hybrid functional [4] |
| Basis Set | 6-311++G** | Extended basis with diffuse and polarization functions [7] |
| Steric Energy | 15.2 kJ/mol | Relative to linear alkane of same carbon count [1] |
| Bond Angle Deviation | ±3.2° | From ideal tetrahedral geometry [6] |
| Dispersion Contribution | -8.7 kJ/mol | Attractive stabilization energy [4] |
Molecular dynamics simulations provide essential insights into the conformational landscapes of 3,4-Diethyl-3-methylhexane by exploring the dynamic behavior of the molecule over time scales that are experimentally inaccessible. These simulations reveal the full range of accessible conformations and their relative populations under various temperature conditions [8] [9].
The conformational flexibility of 3,4-Diethyl-3-methylhexane arises from rotation about the single carbon-carbon bonds in the alkyl chain, with each rotatable bond contributing to the overall conformational space [2]. The molecule possesses five rotatable bonds, creating a complex multidimensional energy landscape with multiple local minima corresponding to different conformational states [2].
Molecular dynamics simulations using the TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) force field have been particularly successful in reproducing experimental properties of branched alkanes [8]. For 3,4-Diethyl-3-methylhexane, these simulations reveal that the molecule adopts predominantly gauche conformations to minimize steric interactions between the bulky substituents [10].
The conformational landscape of 3,4-Diethyl-3-methylhexane exhibits several distinct energy basins separated by conformational barriers. The most stable conformations are those in which the ethyl and methyl substituents are positioned to minimize 1,3-diaxial interactions, following the principles established for substituted cyclohexanes [11] [10]. These preferred conformations show the ethyl groups in anti-gauche arrangements relative to each other, with the methyl group occupying a sterically favorable position.
Temperature-dependent molecular dynamics simulations reveal that at room temperature (298 K), 3,4-Diethyl-3-methylhexane exists as a rapidly interconverting mixture of conformers [12]. The conformational interconversion occurs on the picosecond timescale, with barrier heights typically ranging from 8 to 20 kJ/mol depending on the specific rotation being considered [10].
The following table presents key conformational data obtained from molecular dynamics simulations:
| Conformational Property | Value | Temperature (K) |
|---|---|---|
| Number of Accessible Conformers | 127 | 298 [12] |
| Most Stable Conformation Population | 23.4% | 298 [10] |
| Average Conformational Lifetime | 2.3 ps | 298 [12] |
| Conformational Barrier Height | 12.6 ± 3.2 kJ/mol | 298 [10] |
| Radius of Gyration | 4.1 ± 0.3 Å | 298 [12] |
Advanced molecular dynamics simulations using accelerated dynamics techniques have been employed to sample rare conformational transitions in 3,4-Diethyl-3-methylhexane [9]. These methods reveal that the molecule can access highly strained conformations under thermal conditions, though these conformations are populated to a much lesser extent than the more stable forms.
The conformational preferences of 3,4-Diethyl-3-methylhexane have been shown to be influenced by both steric effects and attractive dispersion interactions between the alkyl substituents [12]. The balance between these competing forces determines the relative populations of different conformational states and influences the overall thermodynamic stability of the molecule.
Quantum mechanical calculations provide the most accurate theoretical predictions of thermodynamic stability for 3,4-Diethyl-3-methylhexane, enabling precise determination of formation enthalpies, entropies, and Gibbs free energies that govern the molecule's stability under various conditions [7] [13].
The thermodynamic stability of 3,4-Diethyl-3-methylhexane has been evaluated using high-level ab initio methods, including coupled-cluster calculations with single and double excitations and perturbative triples corrections (CCSD(T)) [7]. These calculations provide benchmark-quality results for comparison with more computationally efficient density functional theory methods.
Quantum mechanical predictions indicate that 3,4-Diethyl-3-methylhexane exhibits enhanced thermodynamic stability compared to its linear isomer, n-undecane, despite the presence of significant steric strain [13]. This enhanced stability arises from favorable entropy contributions due to the increased number of accessible conformational states and stabilizing London dispersion interactions between the branched substituents [1] [4].
The standard enthalpy of formation for 3,4-Diethyl-3-methylhexane has been calculated using the G4 composite method, which provides chemical accuracy (±4 kJ/mol) for organic molecules [7]. These calculations reveal that the molecule's formation enthalpy is approximately 15.3 kJ/mol less negative than that of n-undecane, reflecting the destabilizing effect of steric strain [13].
Entropy calculations using harmonic frequency analysis show that 3,4-Diethyl-3-methylhexane possesses a higher standard entropy than linear alkanes of similar molecular weight due to its increased conformational flexibility [13]. The calculated standard entropy at 298 K is 1.47 J/mol·K higher than that of n-undecane, contributing to the molecule's thermodynamic stability through the term -TΔS in the Gibbs free energy expression [13].
The following table summarizes key thermodynamic parameters predicted by quantum mechanical calculations:
| Thermodynamic Property | Value | Method |
|---|---|---|
| Standard Enthalpy of Formation | -312.4 ± 4.0 kJ/mol | G4 composite method [7] |
| Standard Entropy (298 K) | 455.8 J/mol·K | Harmonic frequency analysis [13] |
| Standard Gibbs Free Energy | -287.1 kJ/mol | Combined enthalpy and entropy [13] |
| Heat Capacity (298 K) | 312.7 J/mol·K | Statistical thermodynamics [13] |
| Thermal Stability Limit | 673 K | Decomposition temperature prediction [14] |
Machine learning approaches have been increasingly applied to predict thermodynamic stability of organic compounds, including branched alkanes [15] [16]. These methods, trained on large datasets of quantum mechanical calculations, can predict formation enthalpies and other thermodynamic properties with accuracies approaching those of high-level ab initio methods while requiring significantly less computational time [15].
The thermodynamic stability of 3,4-Diethyl-3-methylhexane has been assessed using the energy above convex hull criterion, which compares the molecule's formation energy to those of its potential decomposition products [17]. This analysis indicates that the molecule is thermodynamically stable with respect to decomposition into smaller hydrocarbons under standard conditions [17].
Temperature-dependent thermodynamic properties have been calculated using statistical thermodynamics, revealing that 3,4-Diethyl-3-methylhexane maintains its stability up to temperatures of approximately 673 K [14]. Above this temperature, thermal decomposition becomes thermodynamically favorable, leading to the formation of smaller hydrocarbon fragments [14].